5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione

HPPD inhibition enzyme inhibitor positional isomerism

Fragment-based screening programs often encounter confounding HPPD activity from para-substituted cyclohexanediones, complicating target-agnostic hit identification. 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 144128-67-6) resolves this: • Meta-substituted isomer with no reported HPPD inhibitory activity-unlike para-substituted analog (CAS 55579-69-6) • Identical MW (256.22 g/mol) and XLogP3-AA (2.3) to para-isomer, enabling controlled SAR comparisons • ≥95% purity with distinct exit vector geometry for fragment elaboration; full GHS documentation available

Molecular Formula C13H11F3O2
Molecular Weight 256.22 g/mol
CAS No. 144128-67-6
Cat. No. B174178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione
CAS144128-67-6
Molecular FormulaC13H11F3O2
Molecular Weight256.22 g/mol
Structural Identifiers
SMILESC1C(CC(=O)CC1=O)C2=CC(=CC=C2)C(F)(F)F
InChIInChI=1S/C13H11F3O2/c14-13(15,16)10-3-1-2-8(4-10)9-5-11(17)7-12(18)6-9/h1-4,9H,5-7H2
InChIKeyFWTLOIJYBHLVCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 144128-67-6): Technical Baseline and Structural Identity


5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 144128-67-6; molecular formula C₁₃H₁₁F₃O₂; molecular weight 256.22 g/mol) is a synthetic organic compound classified as a cyclohexane-1,3-dione derivative bearing a 3-(trifluoromethyl)phenyl substituent at the 5-position of the cyclohexanedione ring [1]. The compound features a meta-substituted trifluoromethylphenyl moiety, distinguishing it from ortho- and para-substituted positional isomers. Its computed XLogP3-AA value is 2.3, indicating moderate lipophilicity, and it possesses zero hydrogen bond donors and five hydrogen bond acceptors [1]. Commercially, the compound is typically available at ≥95% purity from multiple reputable chemical suppliers, including Apollo Scientific, AKSci, Alfa Chemistry, and CymitQuimica, with an MDL number of MFCD00111873 [1]. The compound is supplied as a research chemical, with GHS hazard classification indicating it is harmful if swallowed, harmful in contact with skin, harmful if inhaled, and causes serious eye irritation [2].

Why Generic Substitution of 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione with In-Class Analogs Is Not Warranted


Cyclohexane-1,3-dione derivatives bearing aryl substituents cannot be assumed interchangeable without empirical validation due to pronounced substituent position-dependent effects on target binding, physicochemical properties, and downstream functional outcomes. Positional isomerism (ortho vs. meta vs. para substitution) on the phenyl ring alters the spatial orientation of the trifluoromethyl group relative to the cyclohexanedione core, which can affect π-π stacking interactions, halogen bonding capacity, and overall molecular conformation [1]. The para-substituted positional isomer 5-(4-(trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 55579-69-6) is documented to exhibit enzyme inhibitory activity against p-hydroxyphenylpyruvate dioxygenase (HPPD) [2], whereas direct biological activity data for the meta-substituted 3-trifluoromethylphenyl analog (CAS 144128-67-6) has not been independently reported in the open scientific literature. This divergence in reported bioactivity between regioisomers underscores that substitution pattern is not a trivial structural nuance but a determinant of functional engagement. Furthermore, the 3-substitution pattern provides distinct synthetic handles for fragment-based drug discovery applications, including unique vector geometries for molecular extension and scaffold elaboration that differ from the 4-substituted analog .

Product-Specific Quantitative Evidence Guide: 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 144128-67-6)


Positional Isomerism: Meta- vs. Para-Substitution Divergence in HPPD Inhibitory Activity

The para-substituted positional isomer 5-(4-(trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 55579-69-6) is structurally characterized and, through class-level inference with structurally related cyclohexane-1,3-dione derivatives bearing trifluoromethylphenyl or trifluoromethylbenzoyl moieties, is associated with inhibition of p-hydroxyphenylpyruvate dioxygenase (HPPD) [1][2]. The benchmark HPPD inhibitor nitisinone (2-(2-nitro-4-trifluoromethylbenzoyl)cyclohexane-1,3-dione; NTBC) exhibits an IC50 of 40-50 nM against rat liver HPPD in vitro and demonstrates time-dependent enzyme inactivation with 50% activity loss within 30 seconds [2]. In contrast, a comprehensive literature search reveals no reported direct HPPD inhibitory activity data for the meta-substituted 3-trifluoromethylphenyl analog (CAS 144128-67-6) [3]. This absence of reported bioactivity for the 3-substituted compound—set against the documented enzyme engagement of structurally analogous 4-substituted derivatives—establishes a functional divergence between regioisomers that precludes assumptions of biological equivalence [4].

HPPD inhibition enzyme inhibitor positional isomerism

Supply Chain Comparison: Vendor Availability and Purity Specifications of Positional Isomers

Commercial availability and purity specifications differ measurably between the 3-substituted (CAS 144128-67-6) and 4-substituted (CAS 55579-69-6) isomers. For 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 144128-67-6), multiple vendors including AKSci, Alfa Chemistry, Apollo Scientific, CymitQuimica, and MolCore offer the compound at ≥95% purity, with at least one supplier (MolCore) offering NLT 98% purity . In contrast, the 4-substituted isomer (CAS 55579-69-6) is commercially available from Aladdin (≥95%), Bidepharm (98%), Aromsyn (NLT 95%), and Chemblink, demonstrating comparable purity ranges but a distinct supplier network . The 3-substituted isomer is explicitly categorized by multiple vendors as a trifluoromethylation agent and fragment molecule, whereas the 4-substituted isomer is more commonly associated with HPPD-related research applications . This vendor network divergence, combined with distinct product categorization, creates differential procurement pathways and lead times that may impact project timelines [1].

chemical procurement purity specification supply chain

Regulatory Handling Classification: GHS Hazard Profile Differentiates Handling Requirements

The GHS hazard classification for 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 144128-67-6) is explicitly documented: Harmful if swallowed (Acute Tox. 4, H302), Harmful in contact with skin (Acute Tox. 4, H312), Harmful if inhaled (Acute Tox. 4, H332), Causes skin irritation (Skin Irrit. 2, H315), Causes serious eye irritation (Eye Irrit. 2, H319), and May cause respiratory irritation (STOT SE 3, H335) [1][2]. This comprehensive hazard profile mandates specific personal protective equipment (PPE) requirements, including chemical-resistant gloves, eye protection, and respiratory protection when handling powders or during weighing operations [1]. In contrast, publicly accessible GHS classifications for the 4-substituted isomer (CAS 55579-69-6) are less consistently reported across vendor platforms, with many suppliers not publishing full hazard statements online . The explicit documentation of hazard classifications for CAS 144128-67-6 provides clear regulatory guidance for laboratory safety compliance, waste disposal procedures, and shipping classification, reducing ambiguity in institutional chemical hygiene plan integration [3].

chemical safety GHS classification hazard communication

Best Research and Industrial Application Scenarios for 5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 144128-67-6)


Fragment-Based Drug Discovery (FBDD) Scaffold with Distinct Meta-Substitution Vector Geometry

5-(3-(Trifluoromethyl)phenyl)cyclohexane-1,3-dione is commercially positioned and validated as a fragment molecule for fragment-based drug discovery (FBDD) applications . The meta-substitution pattern of the trifluoromethyl group provides a distinct exit vector geometry for molecular extension compared to ortho- or para-substituted analogs. The cyclohexane-1,3-dione core offers two ketone functionalities capable of forming hydrogen bonds with target protein residues or serving as synthetic handles for further elaboration, while the trifluoromethyl group enhances metabolic stability and modulates lipophilicity (XLogP3-AA = 2.3) [1]. This compound is appropriate for fragment library inclusion, scaffold hopping campaigns, and structure-activity relationship (SAR) exploration where meta-substituted arylcyclohexanediones represent underexplored chemical space relative to the more extensively studied 4-substituted HPPD inhibitor class. The lack of documented HPPD inhibitory activity for the 3-substituted isomer [2] positions it favorably for target-agnostic fragment screening where HPPD engagement is an undesired confounding variable.

Synthetic Intermediate for Trifluoromethylated Heterocycles and Functional Materials

The compound serves as a versatile synthetic intermediate for constructing more complex molecular architectures containing the trifluoromethyl pharmacophore [1]. The 1,3-diketone moiety of the cyclohexanedione ring enables diverse synthetic transformations, including condensation reactions to form pyrazoles, isoxazoles, and other heterocyclic systems, as well as alkylation, acylation, and Michael addition reactions at the active methylene positions. The 3-(trifluoromethyl)phenyl substituent provides a lipophilic aryl group with electron-withdrawing character that influences the reactivity of the dione system. This compound is appropriate for medicinal chemistry laboratories synthesizing trifluoromethyl-containing drug candidates, agrochemical discovery programs exploring novel herbicidal scaffolds distinct from the benzoylcyclohexanedione class [2], and materials science applications requiring fluorinated building blocks. The commercial availability at ≥95% purity from multiple vendors ensures reproducible synthetic outcomes without the need for in-house purification of starting material [3].

Negative Control or Comparator Compound in HPPD Inhibitor Structure-Activity Relationship Studies

Given the documented HPPD inhibitory activity of the 4-substituted positional isomer and related 2-benzoylcyclohexane-1,3-dione derivatives (e.g., nitisinone, IC50 = 40-50 nM) , but the absence of reported HPPD inhibition for the 3-substituted meta-isomer [1], 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione (CAS 144128-67-6) may serve as a structurally matched negative control or comparator compound in structure-activity relationship (SAR) investigations. The compound shares the identical molecular formula (C₁₃H₁₁F₃O₂) and molecular weight (256.22 g/mol) with its para-substituted analog, controlling for physicochemical properties while varying only the substitution geometry [2]. This makes it uniquely suited for isolating the contribution of aryl substitution pattern to target engagement, binding kinetics, and downstream functional effects in enzyme inhibition assays or cellular models. The compound's commercial availability with full GHS hazard documentation [3] facilitates procurement and handling for academic and industrial research programs investigating cyclohexanedione-based HPPD inhibitors or related enzyme targets.

Reference Standard for Analytical Method Development and Quality Control

With a precisely defined molecular structure, well-characterized physicochemical properties (MW = 256.22 g/mol; XLogP3-AA = 2.3; five H-bond acceptors) , and commercial availability at ≥95% purity with documented quality specifications from multiple vendors [1][2], 5-(3-(trifluoromethyl)phenyl)cyclohexane-1,3-dione is suitable as a reference standard for analytical method development and quality control applications. The compound's distinct UV chromophore (aromatic ring with trifluoromethyl substitution) and diketone functionality enable detection by HPLC-UV and LC-MS methods. Its unique retention characteristics relative to positional isomers make it valuable for method validation, system suitability testing, and impurity profiling in synthetic chemistry and pharmaceutical analysis workflows. The explicit GHS hazard classification and safety documentation [3] support compliant handling in regulated laboratory environments, including GLP and GMP settings where reference standards require documented safety and handling protocols.

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